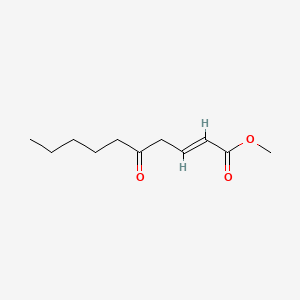

Methyl 5-oxodecenoate

Description

Structure

3D Structure

Properties

CAS No. |

72361-36-5 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl (E)-5-oxodec-2-enoate |

InChI |

InChI=1S/C11H18O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h6,9H,3-5,7-8H2,1-2H3/b9-6+ |

InChI Key |

LZZLATQXZPEVKD-RMKNXTFCSA-N |

Isomeric SMILES |

CCCCCC(=O)C/C=C/C(=O)OC |

Canonical SMILES |

CCCCCC(=O)CC=CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Oxodecenoate and Its Analogues

Total Synthesis Strategies for Methyl 5-Oxodecenoate

Total synthesis provides a means to construct complex molecules from simpler, readily available starting materials. organic-chemistry.org This approach offers the flexibility to introduce structural modifications and to develop novel synthetic routes.

Chemo- and Regioselective Construction of the Carbon Skeleton

The chemo- and regioselective construction of the carbon skeleton is a critical aspect of the total synthesis of this compound. Achieving the desired arrangement of atoms in the molecule requires precise control over reaction conditions and the choice of reagents. One of the fundamental challenges in organic synthesis is the selective construction of carbon-carbon bonds. Various methods have been developed to address this, including Friedel-Crafts alkylation and acylation, the Diels-Alder cycloaddition, and the addition of organometallic reagents to carbonyl compounds. msu.edu The application of these methods in a controlled manner allows for the specific formation of the desired carbon framework, avoiding unwanted side reactions and ensuring the correct placement of functional groups.

Development of Novel Catalytic Approaches (e.g., Olefin Metathesis, Asymmetric Catalysis)

The development of novel catalytic approaches has revolutionized organic synthesis, offering efficient and selective methods for constructing complex molecules. chiralpedia.com

Olefin Metathesis:

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. ximo-inc.comresearchgate.net This reaction, catalyzed by organometallic compounds, involves the exchange of substituents between two olefins. researchgate.netcore.ac.uk The development of stable and highly active catalysts, such as Grubbs' catalysts, has made olefin metathesis a widely used method in both industry and academia. core.ac.uksigmaaldrich.com There are several types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). princeton.edu These reactions offer a high degree of atom economy and can be used to synthesize a wide range of molecules, including long-chain unsaturated compounds. core.ac.ukprinceton.edu

Asymmetric Catalysis:

Asymmetric catalysis is a field focused on the synthesis of chiral molecules, where one enantiomer is produced in excess over the other. univpancasila.ac.iduclm.es This is achieved using chiral catalysts, which can be metal complexes, organocatalysts, or enzymes. chiralpedia.com Asymmetric catalysis has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can have a profound impact on its biological activity. chiralpedia.com Various types of asymmetric reactions have been developed, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. uclm.es The use of chiral primary amine-based organocatalysts has emerged as a powerful strategy in asymmetric synthesis. rsc.org These catalysts are readily available and have proven effective in a wide range of enantioselective transformations. rsc.org Recent advancements have also seen the development of catalytic asymmetric methods for purely aliphatic hydrocarbons, which has been a long-standing challenge. nih.gov

Multi-Component Coupling and Tandem Reaction Sequences

Multi-Component Coupling Reactions:

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. mdpi.comrsc.org These reactions are highly atom-economical and efficient, allowing for the rapid construction of complex molecules from simple precursors. nih.gov MCRs are particularly valuable in drug discovery and combinatorial chemistry for creating diverse libraries of compounds. mdpi.com The Petasis reaction, a notable example of an MCR, involves the coupling of a carbonyl compound, an amine, and a boronic acid to produce substituted amines. mdpi.com Iron-catalyzed multi-component radical cascades and cross-couplings have also been developed, expanding the scope of these powerful transformations. nsf.gov

Tandem Reaction Sequences:

Semisynthetic Routes and Functional Group Interconversions from Renewable Feedstocks

The utilization of renewable feedstocks for chemical synthesis is a growing area of research, driven by the need for more sustainable chemical processes. nih.gov

Derivatization Pathways from Unsaturated Fatty Acids and their Esters

Unsaturated fatty acids and their esters, which can be sourced from renewable biological materials, serve as valuable starting points for the synthesis of other molecules. sigmaaldrich.com A common derivatization method is the conversion of fatty acids to fatty acid methyl esters (FAMEs). sigmaaldrich.comgcms.cz This is often done to increase the volatility and reduce the polarity of the compounds for analysis by gas chromatography. sigmaaldrich.comnih.gov The esterification is typically carried out using an alkylation derivatization reagent in the presence of a catalyst like boron trichloride (B1173362). sigmaaldrich.com Various methods exist for this transformation, including those that are suitable for both saturated and unsaturated fatty acids. nih.govaocs.org

Selective Oxidative Transformations of Related Methyl Decenoates

Selective oxidative transformations of methyl decenoates can be employed to introduce the 5-oxo functionality. The oxidation of organic molecules is a fundamental transformation in chemistry. nih.gov N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of various alcohols to esters using an oxidizing agent. organic-chemistry.org Furthermore, direct methane (B114726) conversion processes often involve the methyl radical (CH3) as a key intermediate, and controlling its reaction, particularly in the presence of oxygen, is a significant challenge. chemrxiv.org Research has shown that surface-confined methyl radical transformation can lead to selective oxidative coupling. chemrxiv.org The oxidation of methyl decanoate (B1226879) has been studied in the context of biodiesel surrogates, where various intermediate species, including ketones, are formed. researchgate.net

Biocatalytic and Enzymatic Synthesis of Oxo-Fatty Acid Esters

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful alternative for producing oxo-fatty acid esters. mdpi.com This method is gaining traction due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical processes. mdpi.com

Metabolic engineering of microorganisms is a key strategy for the sustainable production of fatty acids and their derivatives. mdpi.comnih.gov By modifying the genetic makeup of microbes like Escherichia coli and Saccharomyces cerevisiae, scientists can create "cell factories" optimized for producing specific compounds. nih.govnih.govnih.gov These organisms are often chosen for their well-understood metabolisms and the availability of advanced genetic tools for their manipulation. nih.govnih.gov

The core of this approach involves enhancing the natural fatty acid biosynthetic pathways within the microbe. nih.gov Key strategies include:

Increasing Precursor Supply: Genetic modifications are made to boost the intracellular pools of essential building blocks for fatty acid synthesis, such as acetyl-CoA and malonyl-CoA. mdpi.comdtu.dk

Targeted Gene Expression: Overexpression of genes encoding key enzymes in the fatty acid synthesis pathway can significantly increase the production of the desired fatty acid. researchgate.net For instance, up-regulating endogenous acetyl-CoA carboxylase has been shown to increase the production of fatty acid ethyl esters (FAEEs) in S. cerevisiae. nih.gov

Pathway Regulation: Disruption of competing metabolic pathways and removal of feedback inhibition mechanisms can channel more resources towards the synthesis of the target fatty acid. mdpi.comresearchgate.net For example, deleting genes responsible for fatty acid degradation ensures that the produced compounds are not consumed by the cell. mdpi.com

Heterologous Gene Expression: Introducing genes from other organisms (heterologous expression) can endow the host microbe with new capabilities. dtu.dk For example, expressing a wax ester synthase from Marinobacter hydrocarbonoclasticus in S. cerevisiae enabled the production of FAEEs. nih.gov

Recent research has demonstrated the successful production of various fatty acid-derived chemicals in metabolically engineered microbes. For example, engineered E. coli strains have been developed to produce free fatty acids at high titers. researchgate.net Similarly, engineered S. cerevisiae has been used to produce fatty acid-derived biofuels. mdpi.comdtu.dk While E. coli has often shown higher production yields in some cases, S. cerevisiae offers advantages like better tolerance to low pH and temperature, and suitability for expressing eukaryotic enzymes. nih.gov

| Engineered Microorganism | Target Product | Key Engineering Strategies | Titer Achieved | Reference |

| Escherichia coli | Free Fatty Acids (FFAs) | Overexpression of thioesterase, co-expression of FadR, heterologous expression of enzymes for malonyl-CoA synthesis, disruption of membrane protein genes. | 7.2 ± 0.11 g/L | researchgate.net |

| Saccharomyces cerevisiae | Fatty Acid Ethyl Esters (FAEEs) | Expression of wax ester synthase, up-regulation of acetyl-CoA carboxylase. | 8.2 mg/L | nih.gov |

| Escherichia coli | Biodiesel (FAEEs) | Overexpression of the fabHDG operon, expression of tes and ws genes. | 1291 mg/L | researchgate.net |

| Corynebacterium glutamicum | Isobutanol | Engineering of the isobutanol pathway. | 4.9 g/L | dtu.dk |

| Saccharomyces cerevisiae | Farnesene | Introduction of novel pathways to increase cytosolic acetyl-CoA. | 130 g/L | dtu.dk |

Enzymatic cascade reactions, where multiple enzymes work in a coordinated sequence to carry out a series of transformations, are a sophisticated approach for synthesizing complex molecules with high precision. frontiersin.orgnih.govrug.nl These one-pot reactions offer several advantages, including reduced downstream processing, minimized waste, and the ability to drive unfavorable reactions forward. rug.nld-nb.info A key application of this strategy is in the stereoselective synthesis of chiral molecules, which is crucial for pharmaceuticals and other bioactive compounds. uni-duesseldorf.deresearchgate.net

The stereoselective formation of oxo-fatty acid esters can be achieved by combining the activities of different enzymes. For instance, a P450 monooxygenase can be used to introduce a hydroxyl group at a specific position on the fatty acid chain, followed by an alcohol dehydrogenase to oxidize the hydroxyl group to a ketone. nih.govresearchgate.net The stereoselectivity of the final product is determined by the specific enzymes used in the cascade. uni-duesseldorf.de

Recent research has focused on developing whole-cell biocatalysts that co-express the necessary enzymes for the cascade reaction. nih.gov This approach eliminates the need for enzyme purification and takes advantage of the cell's metabolism for cofactor regeneration. nih.gov For example, a whole-cell catalyst was constructed by combining an engineered P450 BM3 and an alcohol dehydrogenase variant in an artificial operon for the synthesis of methyl 3-oxohexanoate. nih.gov

The design of artificial enzyme cascades by combining catalysts from different organisms can be challenging due to differences in optimal reaction conditions (e.g., temperature and pH) and potential inhibitory effects of metal cofactors. frontiersin.orgnih.gov However, through careful reaction optimization, these challenges can be overcome. frontiersin.orgnih.gov

| Cascade System | Target Product | Enzymes Involved | Key Features | Reference |

| Three-enzyme cascade | Diastereomerically pure γ-oxyfunctionalized α-amino acids | N-acylamino acid racemase (NAAAR), L-selective aminoacylase, isoleucine dioxygenase. | Dynamic kinetic resolution, overcomes mutual inhibition by metal cofactors through optimization. | frontiersin.orgnih.gov |

| Whole-cell catalyst | Methyl 3-oxohexanoate | Engineered P450 BM3, alcohol dehydrogenase (cpADH5). | Co-expressed in an artificial operon, cofactor regeneration by cell metabolism. | nih.gov |

| Chemoenzymatic cascade | Chiral γ-nitroaldehydes | Alcohol oxidase, tripeptide catalyst. | Combines enzymatic oxidation with peptide-catalyzed C-C bond formation. | ethz.ch |

| Two-enzyme cascade | Chiral amines | ω-transaminases, monoamine oxidase variants. | Regio- and stereoselective synthesis in a one-pot process. | researchgate.net |

| Three-step chemoenzymatic cascade | Stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines | Carboligase, transaminase, Pictet–Spengler reaction (phosphate catalysis or norcoclaurine synthase). | Step-efficient synthesis of complex molecules with three chiral centers without intermediate purification. | d-nb.info |

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. mdpi.comchemistryjournals.net These principles are increasingly being applied to the synthesis of fatty acid derivatives to create more sustainable and efficient manufacturing processes. rsc.org

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Waste Prevention: Designing syntheses to minimize waste generation is a primary goal. chemistryjournals.net This can be achieved through the use of highly selective catalysts and optimizing reaction conditions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. chemistryjournals.net

Use of Renewable Feedstocks: Utilizing renewable resources, such as biomass and vegetable oils, instead of depleting fossil fuels is a cornerstone of green chemistry. rsc.orgresearchgate.net Fatty acids and their esters are themselves derived from renewable feedstocks. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.netacs.org Research has identified γ-valerolactone (GVL), a biomass-derived solvent, as a suitable green solvent for the synthesis of α-olefins from fatty acids. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis and mechanochemistry are examples of energy-efficient techniques. nih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts can be used in small amounts and can be recycled and reused, reducing waste and cost. chemistryjournals.netacs.org Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. rsc.org

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. acs.orgnih.gov Biocatalysis is particularly effective in this regard due to the high specificity of enzymes. acs.org

The application of these principles is evident in the development of new synthetic routes. For example, the one-pot synthesis of N,N-dimethylalkylamines from fatty acids using recyclable heterogeneous catalysts represents a greener alternative to traditional multi-step processes. rsc.org Similarly, the synthesis of (R)-3-hydroxy-decanoic acid from the cellulose-derived levoglucosenone (B1675106) demonstrates a green approach to producing valuable fatty acid derivatives. frontiersin.org

By integrating these green chemistry principles into the design of synthetic routes for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 5 Oxodecenoate

Reactivity Profiles of the Keto Functional Group

The ketone group at the C-5 position is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions. Its reactivity is governed by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Conversions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. khanacademy.orgkhanacademy.org This process involves the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral intermediate. khanacademy.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile donates an electron pair to the carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, creating a negatively charged alkoxide intermediate. youtube.com

Protonation: The alkoxide intermediate is then protonated, typically by adding a weak acid (like water) to the reaction mixture, to yield a neutral alcohol product. youtube.com

A common example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the nucleophile. For Methyl 5-oxodecenoate, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol at the C-5 position after an acidic workup. youtube.com The methyl group from the Grignard reagent adds to the carbonyl carbon, and the keto group is converted into a hydroxyl group. youtube.com

The reactivity in these additions can be influenced by steric hindrance around the carbonyl group and the electronic properties of the nucleophile. The presence of the methyl ester and the alkene in this compound are generally not reactive towards Grignard reagents under standard conditions, allowing for selective transformation at the ketone site.

Selective Reduction Methodologies and Characterization of Products

Selective reduction of the ketone in the presence of the methyl ester is a valuable transformation. Different reducing agents exhibit varying degrees of selectivity.

Chemoselective Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. iwu.eduresearchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The product of the selective reduction of this compound with NaBH₄ would be Methyl 5-hydroxydec-2-enoate .

Non-selective Reagents: In contrast, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce both ketones and esters. harvard.edu Treatment of this compound with LiAlH₄ would result in the reduction of both the ketone and the methyl ester, yielding a diol, dec-2-ene-1,5-diol .

Characterization of Reduction Products: The success of a selective reduction can be confirmed using various spectroscopic methods. iwu.edu

| Spectroscopic Method | Observation for Ketone Reduction |

| Infrared (IR) Spectroscopy | Disappearance of the ketone C=O stretching frequency (typically ~1715 cm⁻¹) and appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). |

| ¹H NMR Spectroscopy | Appearance of a new proton signal for the C-H group attached to the hydroxyl (~3.5-4.5 ppm) and a signal for the O-H proton. |

| ¹³C NMR Spectroscopy | Disappearance of the ketone carbonyl carbon signal (~200-210 ppm) and appearance of a new signal for the carbon bearing the hydroxyl group (~60-75 ppm). |

Enolization Kinetics and Equilibrium Studies

Keto-enol tautomerism is an equilibrium process where a ketone or aldehyde is converted into its corresponding enol form. youtube.com This process is catalyzed by either acid or base. youtube.comyoutube.com For this compound, the ketone at C-5 has α-hydrogens at both the C-4 and C-6 positions, allowing for the formation of two different enol tautomers.

Base-Catalyzed Enolization: A base removes an α-hydrogen, forming an enolate ion. This enolate is a resonance-stabilized intermediate. Protonation of the enolate's oxygen atom yields the enol. libretexts.org

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water) then removes the α-hydrogen to form the enol. youtube.com

Equilibrium Position: For most simple ketones, the equilibrium heavily favors the keto form. youtube.com However, the stability of the enol form is influenced by factors such as substitution, conjugation, and hydrogen bonding. masterorganicchemistry.com The enol is an alkene, and more substituted alkenes are generally more stable. masterorganicchemistry.com Therefore, the enol formed by deprotonation at C-4, which results in a more substituted double bond, would be the thermodynamically more stable and thus the major enol tautomer at equilibrium.

Kinetics: The rate of enolization is dependent on the concentration of the catalyst (acid or base), temperature, and the specific structure of the carbonyl compound. patsnap.com The formation of the enolate is typically the rate-determining step in many reactions where the enolate acts as a nucleophile.

| Possible Enol Tautomers of this compound |

| Enol 1 (from deprotonation at C-4): Methyl 5-hydroxydeca-2,4-dienoate (more substituted, more stable) |

| Enol 2 (from deprotonation at C-6): Methyl 5-hydroxydeca-2,5-dienoate (less substituted, less stable) |

Mechanisms of Condensation Reactions (e.g., Aldol (B89426), Claisen)

Aldol Condensation: The Aldol reaction involves the enolate of a ketone or aldehyde acting as a nucleophile and attacking the carbonyl carbon of another molecule. libretexts.orgyoutube.com In a self-condensation of this compound, its enolate (formed at C-4 or C-6) would attack the C-5 ketone of another molecule.

The mechanism under basic conditions involves:

Enolate Formation: A base removes an α-hydrogen from C-4 or C-6 to form an enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the ketone, forming a β-hydroxy ketone (an aldol addition product). youtube.com

Dehydration: Upon heating, the aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, which is the final aldol condensation product. libretexts.orgmasterorganicchemistry.com The formation of the conjugated system provides a thermodynamic driving force for this step. youtube.com

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product is a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com

The key requirements for a Claisen condensation are:

At least one of the reactants must have an α-proton and be able to form an enolate. wikipedia.org

A stoichiometric amount of a strong, non-nucleophilic base is required. Sodium alkoxides, such as sodium ethoxide, are commonly used. wikipedia.orgbyjus.com

The alkoxy group of the ester must be a good leaving group. Methyl and ethyl esters are typically used. byjus.com

For this compound, the most acidic protons are at the C-4 position, being α to the ketone. An enolate formed at this position could potentially attack the methyl ester group of another molecule in a Claisen-type reaction. The mechanism involves the nucleophilic acyl substitution by the enolate on the ester, with the methoxide (B1231860) ion acting as the leaving group. masterorganicchemistry.com

Transformations Involving the Methyl Ester Moiety

The methyl ester group at the C-1 position undergoes reactions typical of carboxylic acid derivatives, most notably transesterification.

Transesterification Processes and Catalyst Development

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (e.g., ethanol) in the presence of a catalyst to produce Ethyl 5-oxodecenoate and methanol. This reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium toward the products. youtube.com

Reaction Mechanisms:

Base-Catalyzed Transesterification: An alkoxide base (e.g., NaOCH₂CH₃) attacks the ester carbonyl carbon to form a tetrahedral intermediate. The original alkoxy group (⁻OCH₃) is then eliminated, generating the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the original alcohol (methanol) is eliminated. masterorganicchemistry.com

Catalyst Development: A wide range of catalysts have been developed for transesterification, largely driven by the production of biodiesel (Fatty Acid Methyl Esters, or FAMEs). bohrium.comjbiochemtech.com These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: These include strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), and strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). mdpi.com They are highly effective but can be difficult to separate from the reaction mixture. bohrium.com

Heterogeneous (Solid) Catalysts: These catalysts are in a different phase from the reactants and offer advantages in terms of separation, reusability, and reduced environmental impact. nih.gov Examples include basic metal oxides (CaO, MgO), mixed metal oxides (CaO-ZnO), and supported catalysts. jbiochemtech.commontana.edu

The table below summarizes various catalysts and conditions used for transesterification processes analogous to what would be applied to this compound.

Table of Catalysts for Transesterification

| Catalyst Type | Catalyst Example | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Homogeneous Base | Sodium Methoxide (NaOCH₃) | 60°C, 1-2 h | >95% | montana.edu |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 60-70°C, 3-4 h | ~98% | mdpi.com |

| Heterogeneous Base | Calcium Oxide (CaO) | 70°C, 3.5 h, 1.5 wt.% | >95% | mdpi.com |

| Heterogeneous Mixed Oxide | CaO-MgO | Not specified | Comparable to NaOCH₃ | montana.edu |

| Heterogeneous Mixed Oxide | Al₂O₃-ZrO₂ | Not specified | 99.3% | mdpi.com |

| Heterogeneous Acid | Vanadium Phosphate | Mild conditions | 80% | mdpi.com |

| Enzymatic | Lipase | Long reaction times | Variable | mdpi.com |

Hydrolysis Mechanisms under Acidic and Basic Conditions

The hydrolysis of the methyl ester group in this compound involves its conversion to a carboxylic acid and methanol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. chemguide.co.uk

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible, equilibrium-controlled process. chemguide.co.uk An excess of water is typically used to drive the reaction toward the products. The mechanism proceeds in several steps:

Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.comstudy.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

Base-Promoted Hydrolysis (Saponification)

Hydrolysis under basic conditions, often called saponification, is an irreversible process. chemguide.co.ukyoutube.com This is because the final product, a carboxylate salt, is deprotonated and resistant to further nucleophilic attack. The mechanism is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. youtube.com

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a rapid and irreversible acid-base reaction that forms a carboxylate salt and methanol. youtube.comyoutube.com

Protonation (Workup): To obtain the final carboxylic acid, an acidic workup step is required to protonate the carboxylate salt. youtube.com

| Condition | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

| Acidic | Dilute H₂SO₄ or HCl | Protonated Carbonyl | 5-Oxodecenoic acid, Methanol | Reversible chemguide.co.uk |

| Basic | NaOH or KOH | Tetrahedral Alkoxide | Sodium 5-oxodecenoate, Methanol | Irreversible chemguide.co.uk |

Reactivity of the Olefinic Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key site for various addition reactions.

Hydrogenation involves the addition of hydrogen (H₂) across the double bond, resulting in a saturated carbon chain. This reaction is typically carried out using a metal catalyst.

Mechanism: The reaction proceeds via catalytic hydrogenation, where both the alkene and hydrogen adsorb onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The hydrogen atoms are then added to the same side of the double bond in a concerted step. This mode of addition is known as syn-addition.

Products: The hydrogenation of this compound would yield Methyl 5-oxodecanoate. Given that the molecule contains only one olefinic bond, the concept of "partial saturation" is not applicable.

Catalysts: Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel. The reaction is typically performed under an atmosphere of hydrogen gas. google.com

| Reaction | Reagents | Stereochemistry of Addition | Product |

| Hydrogenation | H₂, Pd/C | Syn | Methyl 5-oxodecanoate |

The double bond can be converted into an epoxide (an oxirane ring) or a diol (two hydroxyl groups).

Epoxidation: This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific and involves a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in syn-addition of the oxygen atom. harvard.eduupce.czmdpi.com The product would be Methyl 5,6-epoxy-5-oxodecanoate.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used.

Syn-Dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com Both reagents proceed through a concerted mechanism involving a cyclic intermediate (an osmate or manganate (B1198562) ester, respectively), which is then hydrolyzed to give a cis-diol. masterorganicchemistry.com

Anti-Dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized as described above. Then, the epoxide is opened via an acid-catalyzed or base-catalyzed reaction with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide ring (an Sₙ2-like mechanism), resulting in the formation of a trans-diol.

| Reaction | Reagents | Stereochemistry of Addition | Product |

| Epoxidation | m-CPBA | Syn | Methyl 5,6-epoxy-5-oxodecanoate |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Syn | Methyl 5,6-dihydroxy-5-oxodecanoate (cis) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | Methyl 5,6-dihydroxy-5-oxodecanoate (trans) |

The double bond readily undergoes addition reactions with halogens and hydrogen halides.

Halogenation: The addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), proceeds through a cyclic halonium ion intermediate. The alkene's π electrons attack one atom of the diatomic halogen, displacing the other as a halide ion. The initially formed halonium ion is then attacked by the halide ion from the opposite face of the ring. This results in anti-addition of the two halogen atoms across the double bond. The reaction of this compound with Br₂ would yield Methyl 5,6-dibromo-5-oxodecanoate.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) occurs via a two-step mechanism involving a carbocation intermediate. masterorganicchemistry.compressbooks.pub

The π bond of the alkene attacks the hydrogen atom of the H-X, forming a C-H bond and a carbocation intermediate. masterorganicchemistry.com

The resulting halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product. pressbooks.pub The regioselectivity of this reaction follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, thereby forming the more stable carbocation intermediate. masterorganicchemistry.com For this compound, the stability of the potential carbocations would determine the final product structure.

Pericyclic Reactions and Molecular Rearrangements

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. adichemistry.comlibretexts.org The isolated double bond in this compound does not lend itself to intramolecular pericyclic reactions like electrocyclizations or sigmatropic rearrangements, which require conjugated π systems. msu.edualchemyst.co.uk However, the double bond can act as a component in intermolecular reactions. For example, it could function as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) when treated with a conjugated diene. adichemistry.com

Molecular Rearrangements: These reactions involve the migration of an atom or group within a molecule. wiley-vch.describd.com For this compound, rearrangements could potentially be induced by generating a carbocation intermediate. msu.edu For instance, under strongly acidic conditions, protonation of the alkene could lead to a carbocation that might undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before being trapped by a nucleophile. msu.edu Such rearrangements would compete with other acid-catalyzed reactions like hydrolysis or addition. gurunanakcollege.edu.in

Stereochemical Control and Selectivity in this compound Reactions

Achieving stereochemical control is a central theme in organic synthesis, and the reactions of this compound are no exception. ed.gov The stereochemical outcome of additions to the olefinic double bond is highly dependent on the reaction mechanism. rsc.org

Hydrogenation results in syn-addition.

Epoxidation proceeds with syn-addition of the oxygen atom.

Dihydroxylation can be controlled to be either syn (with OsO₄ or KMnO₄) or anti (via epoxidation and ring-opening). masterorganicchemistry.com

Halogenation gives anti-addition products due to the formation of a cyclic halonium ion intermediate.

The stereochemistry of these reactions is dictated by the specific reagents and pathways involved. For example, the choice between OsO₄ and a peroxy acid followed by hydrolysis determines whether a cis- or trans-diol is formed, respectively. nih.gov While the existing functional groups (ketone and ester) are somewhat remote from the double bond, they could potentially have a minor directing effect in certain stereoselective reactions, although significant influence is less likely compared to substrates with more rigid conformations.

Advanced Spectroscopic and Physico Chemical Characterization Techniques for Methyl 5 Oxodecenoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl 5-oxodecenoate. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

While 1D NMR provides initial data, 2D NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons along the ten-carbon chain, allowing for the mapping of the entire aliphatic backbone from the C2 to C4 positions and from the C6 to C10 positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This powerful technique allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ²J_CH and ³J_CH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together different molecular fragments. For this molecule, key HMBC correlations would include the correlation from the methoxy (B1213986) protons (-OCH₃) to the ester carbonyl carbon (C1) and correlations from the protons on C4 and C6 to the ketone carbonyl carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For a flexible molecule like this compound, NOESY can help determine the spatial relationships between different parts of the alkyl chain.

The combined data from these 2D NMR experiments allows for the complete and confident assignment of every atom in the molecule, as illustrated in the following table of expected chemical shifts and key correlations.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations | Key COSY Correlations |

| 1 (-C=O) | - | ~173.5 | H from -OCH₃, H from C2 | - |

| 2 (-CH₂-) | ~2.30 | ~33.8 | C1, C3, C4 | H on C3 |

| 3 (-CH₂-) | ~1.62 | ~23.5 | C1, C2, C4, C5 | H on C2, H on C4 |

| 4 (-CH₂-) | ~2.75 | ~42.5 | C2, C3, C5, C6 | H on C3 |

| 5 (-C=O) | - | ~210.8 | H from C4, H from C6 | - |

| 6 (-CH₂-) | ~2.45 | ~38.0 | C4, C5, C7, C8 | H on C7 |

| 7 (-CH₂-) | ~1.55 | ~23.8 | C5, C6, C8, C9 | H on C6, H on C8 |

| 8 (-CH₂-) | ~1.28 | ~31.4 | C6, C7, C9, C10 | H on C7, H on C9 |

| 9 (-CH₂-) | ~1.28 | ~22.4 | C7, C8, C10 | H on C8, H on C10 |

| 10 (-CH₃) | ~0.88 | ~13.9 | C8, C9 | H on C9 |

| -OCH₃ | ~3.67 | ~51.5 | C1 | - |

The aliphatic chain of this compound is flexible, existing as an ensemble of rapidly interconverting conformers in solution at room temperature. Dynamic NMR (DNMR) is a technique used to study these conformational changes. copernicus.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At lower temperatures, the rate of interconversion between conformers can be slowed to the point where distinct signals for different conformers may be observed. rsc.org Analyzing these changes allows for the calculation of the energy barriers (ΔG‡) to bond rotation, providing valuable thermodynamic data about the molecule's flexibility. auremn.org.br

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for confirming the molecular weight and deducing structural features.

HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₂₀O₃), distinguishing it from any other isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to further investigate the structure. In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides clear evidence of the molecule's connectivity and fragmentation pathways. Key fragmentation reactions for esters and ketones, such as alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl) and McLafferty rearrangement, are readily identified. libretexts.orgresearchgate.net

Expected Fragmentation Pathways:

Alpha-cleavage at the ketone: Cleavage of the C4-C5 or C5-C6 bond would result in characteristic acylium ions.

McLafferty Rearrangement: The ester functional group can undergo a characteristic McLafferty rearrangement, leading to a prominent ion at m/z 74. This fragment is a hallmark of many fatty acid methyl esters. researchgate.net

Loss of Methoxy Group: Cleavage of the O-CH₃ bond from the ester would result in an [M-31]⁺ ion.

| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 184 | [C₁₁H₂₀O₂]⁺ (Isotope of M⁺) | Molecular Ion |

| 169 | [C₁₀H₁₇O₂]⁺ | Loss of ∙CH₃ |

| 155 | [C₉H₁₅O₂]⁺ | Loss of ∙C₂H₅ |

| 143 | [C₈H₁₅O₂]⁺ | Loss of ∙OCH₃ |

| 129 | [C₇H₁₃O₂]⁺ | Alpha-cleavage at C6-C7 |

| 99 | [C₅H₇O₂]⁺ | Alpha-cleavage at C4-C5 |

| 87 | [C₄H₇O₂]⁺ | Cleavage at C5-C6 |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

| 59 | [C₂H₃O₂]⁺ | Loss of alkyl chain |

The choice of ionization technique is critical for successful mass spectrometric analysis. While traditional Electron Ionization (EI) provides rich fragmentation data useful for library matching, it can sometimes result in a weak or absent molecular ion for certain molecules. jeol.comchemguide.co.uk

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with salts like sodium, [M+Na]⁺. rsc.orgphcogres.com This method is excellent for obtaining clear molecular weight information and is the preferred method for coupling liquid chromatography with mass spectrometry (LC-MS).

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for analyzing moderately polar molecules that may not ionize well by ESI. It also typically produces a strong signal for the protonated molecule [M+H]⁺.

Using ESI or APCI ensures that the molecular ion is clearly identified, which can then be subjected to MS/MS analysis for detailed structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uh.edu Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. masterorganicchemistry.com Because the electronic environments of the ester and ketone carbonyls are different, they are expected to absorb at slightly different frequencies.

Ester C=O stretch: A very strong and sharp absorption band is expected around 1735-1750 cm⁻¹. docbrown.info

Ketone C=O stretch: A strong, sharp absorption is expected at a slightly lower wavenumber, around 1710-1725 cm⁻¹. masterorganicchemistry.com

Other important vibrational modes include:

C-O stretching: The ester group will exhibit C-O stretching bands in the 1100-1300 cm⁻¹ region. docbrown.info

C-H stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the alkyl chain and methoxy group.

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are often weaker than in the IR spectrum. However, the C-C bond vibrations of the alkyl backbone often give rise to stronger and more distinct signals in the Raman spectrum, providing information about the carbon skeleton. uh.edursc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman | Strong (IR) |

| C=O Stretch (Ester) | 1735 - 1750 | IR, Raman | Very Strong (IR) |

| C=O Stretch (Ketone) | 1710 - 1725 | IR, Raman | Strong (IR) |

| C-H Bend | 1375 - 1465 | IR, Raman | Medium (IR) |

| C-O Stretch (Ester) | 1100 - 1300 | IR, Raman | Strong (IR) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical elucidation of chiral compounds like this compound, which possesses a stereocenter at the C5 position. The determination of the absolute configuration (R or S) at this center is crucial for understanding its biological activity and stereospecific interactions.

Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org An optically active molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects) in the region of absorbing chromophores. libretexts.org For this compound, the carbonyl group (C=O) at the C5 position and the carbon-carbon double bond (C=C) are the primary chromophores that would be investigated by CD spectroscopy. The sign and magnitude of the Cotton effect associated with the n→π* transition of the carbonyl group, typically observed in the 280-300 nm region, are highly sensitive to the spatial arrangement of substituents around the chiral center. libretexts.org By applying established empirical rules, such as the Octant Rule for ketones, or by comparing the experimental CD spectrum with that of standards with known absolute configurations, the stereochemistry of this compound can be determined.

Optical Rotatory Dispersion is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve shows a characteristic plain curve at wavelengths away from an absorption maximum and exhibits anomalous dispersion, known as a Cotton effect, in the vicinity of the absorption band of a chromophore. libretexts.org The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. libretexts.org Similar to CD spectroscopy, the analysis of the ORD spectrum of this compound would focus on the Cotton effect associated with its carbonyl chromophore to deduce the absolute configuration of the C5 stereocenter.

The application of these techniques often involves a combined experimental and theoretical approach. mdpi.com Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for both the (R)- and (S)-enantiomers of this compound. epa.gov Comparison of the theoretically predicted spectra with the experimentally obtained spectra allows for a confident assignment of the absolute configuration.

Hypothetical Chiroptical Data for (S)-Methyl 5-oxodecenoate

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Description |

| Circular Dichroism | 295 | +5200 | Positive Cotton effect associated with the n→π* transition of the carbonyl group. |

| Optical Rotatory Dispersion | 310 | +8000 | Peak of the positive Cotton effect. |

| Optical Rotatory Dispersion | 280 | -6500 | Trough of the positive Cotton effect. |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, this method requires the analyte to be in a well-ordered, single crystalline form. As this compound is a liquid at room temperature, it cannot be directly analyzed by this technique. Therefore, it is necessary to prepare a solid, crystalline derivative of the molecule.

The process involves chemically modifying this compound to introduce functionalities that promote crystallization. For instance, the ketone at the C5 position can be reacted with a chiral derivatizing agent, such as a chiral hydrazine (B178648) or hydroxylamine, to form a crystalline hydrazone or oxime. Alternatively, if the molecule were to be hydrolyzed to the corresponding carboxylic acid, co-crystallization with a chiral amine could yield a crystalline salt. The choice of the derivatizing agent is critical, as it must lead to a stable, single crystal of sufficient size and quality for X-ray diffraction analysis.

Once a suitable crystalline derivative is obtained, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are dependent on the arrangement of atoms within the crystal lattice. This diffraction data is then processed using computational methods to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.

A key advantage of X-ray crystallography, particularly when using a derivative that incorporates an atom with anomalous scattering properties, is its ability to determine the absolute configuration of the chiral centers without ambiguity. This is achieved through the analysis of the Bijvoet pairs in the diffraction data. The resulting crystallographic model would provide a definitive three-dimensional structure of the this compound derivative, confirming the connectivity of the atoms and the (R) or (S) configuration at the C5 stereocenter.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1668.9 |

| Z | 4 |

| R-factor | 0.045 |

Computational Chemistry and Theoretical Investigations of Methyl 5 Oxodecenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying reaction mechanisms. For Methyl 5-oxodecenoate, DFT can be employed to investigate various reactions, such as hydrogenation of the double bond, reduction of the keto group, or hydrolysis of the ester.

A typical DFT study involves optimizing the geometries of reactants, products, and transition states. From the calculated energies of these structures, key thermodynamic and kinetic parameters like reaction enthalpies (ΔH), activation energies (Ea), and reaction rates can be determined. For instance, a study on the Diels-Alder reaction to form a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to analyze the stability of different stereochemical products and map the potential energy surface of the reaction. dntb.gov.ua Such an analysis for a reaction involving this compound would provide a detailed atomistic picture of the reaction pathway.

Illustrative DFT Data for a Hypothetical Reaction The table below illustrates the type of data that would be generated from a DFT study on a hypothetical hydrogenation of the C=C double bond in this compound. Note: These values are not from a specific study on this compound and are for illustrative purposes only.

| Parameter | Calculated Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -120 |

| Activation Energy (Ea) | 85 |

| Transition State Vibrational Frequency | 1550i cm⁻¹ |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. psu.edu These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results.

These high-accuracy methods are ideal for predicting properties where precision is critical, such as bond lengths, bond angles, dipole moments, and reaction barriers. For example, ab initio calculations have been used to investigate the pyrolysis chemistry of methyl pentanoate and the reaction kinetics of methyl propanoate radicals, providing highly reliable energetic data. missouristate.edu For this compound, ab initio calculations could be used to obtain benchmark data for its geometric structure or to validate the results from less computationally expensive methods like DFT. aps.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods are excellent for studying static electronic properties and reactions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of different shapes the molecule can adopt by rotating around its single bonds. These simulations can identify the most stable conformers and the energy barriers between them. Furthermore, MD can simulate the molecule in different solvents to study solvation effects, revealing how solvent molecules arrange around the solute and influence its conformation and reactivity. Studies on other fatty acid methyl esters have used MD to understand their liquid-phase molecular ordering and interactions, which are crucial for properties like viscosity and density. missouristate.edu

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is crucial for identifying and characterizing molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, often using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net While predictors can achieve good absolute accuracy, with median errors below 0.1 ppm for some fatty acid methyl esters, they may struggle to reproduce subtle trends observed in experimental data resulting from minor structural changes. researchgate.net

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows absorption peaks corresponding to specific motions, such as C=O stretching in the ketone and ester groups or C=C stretching in the alkene group of this compound. DFT calculations have been successfully used to assign vibrational spectra for molecules like methyl benzoate. researchgate.net

Illustrative Predicted ¹H NMR Chemical Shifts for this compound This table shows hypothetical ¹H NMR chemical shifts for this compound, as would be generated by a computational prediction tool. Note: These are estimated values for illustrative purposes.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.7 | Singlet |

| H at C2 | 6.9 | Doublet of Triplets |

| H at C3 | 5.8 | Doublet of Triplets |

| -CH₂- at C4 | 2.8 | Quartet |

| -CH₂- at C6 | 2.5 | Triplet |

| Terminal -CH₃ | 0.9 | Triplet |

Analysis of Molecular Orbitals and Reactivity Indices (e.g., Fukui Functions, Electrostatic Potential)

To understand a molecule's reactivity, it is essential to know where electrons are located and where they are most likely to be involved in a reaction.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic site), while the LUMO is the region most likely to accept electrons (electrophilic site). For an ester, the LUMO is typically localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. uchile.cl

Reactivity Indices: Conceptual DFT provides reactivity indices that quantify these tendencies. The Fukui function , for example, identifies the sites in a molecule most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack by analyzing how the electron density changes upon the addition or removal of an electron. faccts.deresearchgate.net

Electrostatic Potential (ESP): The ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, with red areas indicating negative potential (electron-rich regions, e.g., around oxygen atoms) and blue areas indicating positive potential (electron-poor regions, e.g., around acidic protons). For this compound, an ESP map would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens.

For this compound, this analysis would likely identify the carbonyl carbon of the ketone and the β-carbon of the α,β-unsaturated system as primary sites for nucleophilic attack, while the carbonyl oxygens would be sites for electrophilic attack.

Development of Force Fields and Computational Models for Fatty Acid Esters

While quantum mechanics is highly accurate, it is too computationally expensive for large systems or long simulations, such as studying membranes or polymer melts. For these applications, classical force fields are used. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. nih.gov

The development of a force field involves parameterizing bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions). nih.gov This process often uses high-quality quantum chemical calculations on smaller fragments of the molecule to derive the bonded parameters. Non-bonded parameters are typically refined by fitting to experimental data, such as liquid densities and heats of vaporization.

Several force fields, such as the CHARMM General Force Field (CGenFF) and the Optimized Potentials for Liquid Simulations (OPLS), have been parameterized for a wide range of organic molecules, including esters and ketones. nih.gov Specific force fields have also been developed and validated for fatty acid methyl esters to accurately reproduce their physical properties in simulations. researchgate.netmdpi.com A robust computational model for this compound would require a carefully parameterized or validated force field to ensure that MD simulations produce physically meaningful results.

Occurrence, Biosynthesis, and Enzymatic Metabolism of Methyl 5 Oxodecenoate in Biological Systems Non Human

Biosynthetic Pathways and Precursors in Biological Systems

The biosynthetic pathways leading specifically to Methyl 5-oxodecenoate have not been elucidated. It is plausible that its precursor, 5-oxodecanoic acid, could be formed through the oxidation of decenoic acid, a compound known to be produced by some bacteria. However, the specific enzymatic steps and the subsequent methylation to form this compound are not documented.

While fatty acid oxidases (lipoxygenases) and desaturases are key enzymes in the biosynthesis of various oxylipins and unsaturated fatty acids, their specific roles in the formation of this compound have not been investigated. Oxo fatty acids, in general, can be formed from the hydroperoxides produced by lipoxygenase activity. However, the specific enzymes that would act on a decenoic acid substrate to produce a 5-oxo derivative are unknown.

There are no published metabolic flux analyses or isotopic labeling studies that trace the biosynthesis of this compound. Such studies are crucial for understanding the flow of precursors and the activity of biosynthetic pathways in vivo, but they have not been applied to this specific compound.

Enzymatic Biotransformation and Degradation Pathways

The enzymatic biotransformation and degradation pathways of this compound are not described in the scientific literature. Generally, fatty acid derivatives are metabolized through pathways such as β-oxidation. It is conceivable that this compound could be hydrolyzed to 5-oxodecanoic acid and then enter a degradation pathway. However, the specific enzymes and intermediates involved in the breakdown of this compound have not been identified or studied. Research on the metabolism of structurally related compounds, such as 5-hydroxydecanoate, indicates that it can be metabolized via β-oxidation, though with some rate-limiting steps. This suggests a potential, though unconfirmed, pathway for the degradation of the corresponding oxo-acid.

Enantioselective Reduction and Hydroxylation by Biocatalysts

Detailed studies on the enantioselective reduction and hydroxylation of this compound by specific biocatalysts are not described in the current body of scientific research. General principles of biocatalysis suggest that the ketone group at the C5 position and the double bond within the decenoate chain would be potential sites for enzymatic modification.

Table 1: Potential Biocatalytic Transformations of this compound

| Transformation | Enzyme Class | Potential Product(s) |

| Reduction of 5-oxo group | Oxidoreductases (e.g., Ketoreductases) | Methyl 5-hydroxydecenoate |

| Hydroxylation of the alkyl chain | Oxygenases (e.g., Cytochrome P450s) | Methyl 5-oxo-hydroxydecenoate |

Note: This table is predictive and based on the known functions of enzyme classes on structurally related molecules, not on published research involving this compound.

Role of Hydrolases and Esterases in this compound Metabolism

The metabolism of this compound by hydrolases and esterases has not been specifically documented. In general, esterases are known to catalyze the hydrolysis of ester bonds. Therefore, an esterase could potentially hydrolyze this compound to 5-oxodecenoic acid and methanol (B129727). The subsequent metabolic fate of 5-oxodecenoic acid in non-human biological systems is unknown.

Table 2: Potential Hydrolytic Metabolism of this compound

| Enzyme Class | Substrate | Products |

| Esterase | This compound | 5-Oxodecenoic acid + Methanol |

Note: This represents a plausible metabolic reaction but is not supported by specific experimental evidence for this compound.

Regulatory Mechanisms and Signaling Roles in Non-Human Biological Interactions (e.g., Plant Defense, Microbial Communication)

There is no current scientific evidence to suggest a role for this compound in regulatory mechanisms or signaling pathways in non-human biological interactions, such as plant defense or microbial communication. While structurally related compounds, such as certain oxylipins (oxygenated fatty acids), are known to be involved in these processes, a direct signaling function for this compound has not been identified.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 5 Oxodecenoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of fatty acid methyl esters (FAMEs), including keto-FAMEs like Methyl 5-oxodecenoate. The choice between gas, liquid, or supercritical fluid chromatography is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as resolution, sensitivity, and sample throughput.

Gas Chromatography (GC) with Selective Detectors (FID, MS)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power makes it ideal for separating complex mixtures of FAMEs.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used method for FAME quantification due to the detector's robustness, wide linear range, and consistent response for hydrocarbons. sigmaaldrich.comnih.gov The FID response is proportional to the number of carbon atoms in the analyte, allowing for reliable quantification when appropriate internal standards are used. nih.gov For the analysis of FAMEs, columns with polar stationary phases, such as those containing cyanopropyl siloxane, are often employed to achieve separation based on the degree of unsaturation and chain length. scielo.br Optimization of GC parameters, including injector temperature, oven temperature programming, and carrier gas flow rate, is critical for achieving good peak shape and resolution. sigmaaldrich.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides a powerful tool for both the identification and quantification of this compound. researchgate.netiiste.org While the flame ionization detector is highly sensitive for quantification, mass spectrometry offers structural information, enabling unambiguous compound identification by comparing mass spectra with library data. nih.govgcms.cz Chemical ionization (CI) techniques in GC-MS can be particularly useful for determining the molecular weight of polyunsaturated FAMEs, which may be challenging with electron impact (EI) ionization. nih.gov The use of triple quadrupole GC-MS/MS systems can further enhance sensitivity and selectivity, which is crucial for analyzing trace levels in complex matrices. gcms.cz

Table 1: Representative GC Parameters for Fatty Acid Methyl Ester (FAME) Analysis

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The separation of FAMEs is typically achieved using reversed-phase columns (e.g., C8 or C18), where analytes are separated based on their hydrophobicity. nih.gov

HPLC with UV Detection: Standard FAMEs lack a strong chromophore, making UV detection challenging. However, analysis is possible at low wavelengths (around 205 nm). scielo.brresearchgate.netepa.gov The sensitivity can be limited, and this method is susceptible to interference from other compounds that absorb in this region.

HPLC with Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. It is well-suited for the analysis of lipids, including FAMEs, that lack a UV chromophore. nih.gov

HPLC with Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific technique for the analysis of this compound. nih.gov Electrospray ionization (ESI) is a common interface used to couple LC with MS for fatty acid analysis. researchgate.net LC-MS/MS methods can provide excellent selectivity and low detection limits, making them suitable for quantifying trace amounts of specific FAMEs in complex biological or environmental samples without the need for derivatization to increase volatility. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov This technique offers several advantages for lipid analysis, including high separation efficiency, short analysis times, and reduced consumption of organic solvents. nih.govchromatographyonline.com SFC is particularly well-suited for separating lipophilic compounds like FAMEs and can be used to isolate specific esters from complex mixtures, such as those derived from fish oils. nih.govdss.go.th The technique can be coupled with various detectors, including FID, UV, ELSD, and MS, providing flexibility for both quantitative and qualitative analysis. nih.govnih.gov The use of modern Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has shown detection limits comparable to GC-MS for free fatty acids, highlighting its potential for sensitive analysis. nih.govnih.gov

Advanced Sample Preparation and Extraction Protocols

The analysis of this compound in complex biological or environmental samples requires efficient sample preparation to isolate the analyte, remove interferences, and concentrate it to detectable levels.

Microextraction Techniques from Complex Biological or Environmental Matrices

Microextraction techniques are modern approaches that minimize solvent usage and sample volume while providing high enrichment factors.

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a chromatograph for desorption and analysis. SPME has been successfully applied to the extraction of fatty acids from biological fluids like plasma. researchgate.net Direct immersion SPME coupled with LC-MS is a powerful platform for the determination of unconjugated fatty acids in complex biological matrices. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. A cloudy solution forms, and the fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. Fatty-acid-based solvents have themselves been used as green and efficient microextractants for industrial dyes, demonstrating the versatility of fatty acids in extraction methodologies. mdpi.com

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique.

Esterification for GC Analysis: For the analysis of the parent compound, 5-oxodecenoic acid, by GC, it must first be converted into a more volatile and less polar derivative. Esterification to form this compound is a common and necessary step. sigmaaldrich.com This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst, such as boron trifluoride (BF3), boron trichloride (B1173362) (BCl3), or an acid like sulfuric or hydrochloric acid. sigmaaldrich.comnih.gov This process, often referred to as transesterification when starting from a glyceride, neutralizes the polar carboxyl group, reducing peak tailing and improving chromatographic performance. sigmaaldrich.com

Silylation: The ketone group in this compound, as well as any active hydrogens in other analytes, can be derivatized through silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, which can increase volatility and thermal stability. gcms.cz

Derivatization for HPLC-UV/Fluorescence: To enhance detection by HPLC with UV or fluorescence detectors, the parent carboxylic acid can be derivatized with a chromophoric or fluorophoric tag. For example, pre-column derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-CL) can be used to label fatty acids for highly sensitive fluorescence detection. researchgate.net

Table 2: Common Derivatization Strategies for Carboxylic Acids and Ketones

Table of Compounds Mentioned

Hyphenated Techniques for Comprehensive Profiling (e.g., GCxGC-MS, LC-IMS-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. For a compound like this compound, these methods can provide detailed structural information and resolve it from interfering compounds.

Gas Chromatography x Gas Chromatography-Mass Spectrometry (GCxGC-MS) is a highly effective technique for the separation of complex volatile and semi-volatile compounds. In this setup, two gas chromatography columns with different stationary phases are connected in series. This two-dimensional separation provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC-MS. For the analysis of this compound, a non-polar column in the first dimension could separate analytes based on their boiling points, while a polar column in the second dimension could provide separation based on polarity. This would be particularly useful for separating this compound from other fatty acid methyl esters (FAMEs), including structural isomers. The coupling to a Time-of-Flight Mass Spectrometer (TOFMS) allows for rapid acquisition of full mass spectra, aiding in the identification of unknown compounds and the deconvolution of co-eluting peaks gcms.czgcms.czselectscience.net.

Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique is particularly advantageous for separating isomers that may not be resolved by chromatography alone. For this compound, LC-IMS-MS could differentiate it from other decenoate isomers by their distinct ion mobility drift times. The integration of ion mobility with liquid chromatography and mass spectrometry provides a powerful platform for in-depth lipidomics studies and the analysis of complex biological samples jsbms.jp.

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for rapid and cost-effective analysis has driven the development of miniaturized and high-throughput analytical platforms. These technologies offer advantages in terms of sample and reagent consumption, analysis speed, and portability.

Microfluidic Devices , often referred to as "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device nih.govnih.govgoogle.com. For the analysis of fatty acids and their derivatives, microfluidic platforms can be designed to perform automated derivatization, followed by separation and detection nih.govnih.gov. These devices significantly reduce analysis time and the amount of sample and reagents required. The development of microfluidic systems coupled with sensitive detection methods like laser-induced fluorescence or mass spectrometry holds promise for the rapid and sensitive analysis of this compound in various samples nih.govnih.gov.